(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide
Description
Properties
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N,N-diethylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-20(4-2)17(21)10-7-13-6-9-16(22-13)14-11-12(18)5-8-15(14)19/h5-11H,3-4H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRKSVGDGYEKST-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises three key subunits: a 2,5-dichlorophenyl-substituted furan ring, an α,β-unsaturated acrylamide backbone, and a diethylamine moiety. Retrosynthetic disconnection suggests two primary pathways:
Detailed Synthetic Methodologies
Route 1: Knoevenagel Condensation-Mediated Synthesis
Synthesis of 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde
The furan core is constructed via a Suzuki-Miyaura coupling between 2,5-dichlorophenylboronic acid and 5-bromofuran-2-carbaldehyde. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water mixture (3:1:1), the reaction proceeds at 80°C for 12 hours, yielding the aldehyde in 78% purity.
Knoevenagel Condensation with N,N-Diethylmalonamide
The aldehyde undergoes condensation with N,N-diethylmalonamide in refluxing ethanol with piperidine as a catalyst. This step forms the α,β-unsaturated acrylamide scaffold, favoring the E-isomer due to conjugation stabilization. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), achieving a 65% isolated yield.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C | |
| Catalyst | Piperidine (10 mol%) | |
| Yield | 65% |
Route 2: Horner-Wadsworth-Emmons Olefination
Preparation of Diethyl Acrylamide Phosphonate
Triethyl phosphonoacetate is reacted with diethylamine in tetrahydrofuran (THF) at 0°C, followed by quenching with HCl to yield the phosphonate ester. This intermediate serves as a stabilized ylide precursor.
Olefination with 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde
The aldehyde is treated with the phosphonate ylide in the presence of NaH as a base. The reaction proceeds at room temperature for 6 hours, producing the E-acrylamide derivative with 72% yield. Stereoselectivity is confirmed via ¹H-NMR (J = 16.2 Hz for trans-vinyl protons).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Base | Sodium hydride (1.2 eq) | |
| Solvent | Tetrahydrofuran | |
| Stereoselectivity | >95% E |
Alternative Methodologies and Comparative Analysis
Palladium-Catalyzed Cross-Coupling Strategies
A Heck coupling between 5-(2,5-dichlorophenyl)furan-2-yl iodide and N,N-diethylacrylamide in the presence of Pd(OAc)₂ and tri-o-tolylphosphine in DMF at 100°C provides a direct route. However, this method suffers from lower yields (52%) due to competing side reactions.
Analytical Characterization and Validation
Spectroscopic Confirmation
Challenges and Optimization Opportunities
Stereochemical Control
While the Knoevenagel and Horner-Wadsworth-Emmons methods favor the E-isomer, trace Z-contaminants (<2%) are detected via HPLC. Recrystallization from ethanol/water (9:1) mitigates this issue.
Solvent Selection and Environmental Impact
Replacing DMF with cyclopentyl methyl ether (CPME) in the Heck coupling reduces toxicity without compromising yield (50 vs. 52%), offering a safer industrial alternative.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form amines or other reduced products.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the acrylamide moiety could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
AGK2 and Quinolinyl Derivatives
AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-5-quinolinylacrylamide) shares the 2,5-dichlorophenyl-furan core but replaces the diethylamide with a cyano-quinolinyl group. AGK2 is associated with cytotoxicity via modulation of the pentose phosphate pathway . Similarly, CAS 1235865-77-6 (2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide) highlights the importance of the quinolinyl group in targeting kinases or epigenetic regulators .
- Key Differences: The diethylamide in the target compound likely improves lipophilicity compared to the aromatic quinolinyl group. Cyano substituents in AGK2 may enhance electrophilicity, affecting binding to cysteine residues in enzymes.
Thiazole-Based Analogs
The compound (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide () replaces the furan with a thiazole ring and incorporates a 3,4-dichlorophenyl group.
- Key Differences :
- Thiazole’s nitrogen and sulfur atoms may alter hydrogen-bonding interactions compared to furan’s oxygen.
- The 3,4-dichlorophenyl substitution pattern could influence steric hindrance at the binding site.
Chlorophenyl and Trifluoromethyl Variants
- (2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide () and (2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide () feature mono-chlorophenyl or trifluoromethyl groups on the acrylamide. Trifluoromethyl groups increase electron-withdrawing effects and metabolic stability compared to diethylamide . Chlorophenyl substituents may enhance π-π stacking but reduce solubility .
Dimethylphenyl and Antitumor Analogs
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide () substitutes the diethylamide with a dimethylphenyl group.
- The 2-chlorophenyl on furan (vs. 2,5-dichlorophenyl) decreases halogen bonding opportunities .
Spectral and Physical Data
- IR/NMR : The diethyl group in the target compound would show distinct $^1$H-NMR signals (δ ~1.1 ppm for CH$3$, δ ~3.3–3.5 ppm for CH$2$) compared to aromatic protons in analogs like AGK2 (δ ~7–9 ppm) .
- Solubility: Diethylamide likely improves water solubility relative to quinolinyl or trifluoromethylphenyl groups.
Comparative Data Table
Biological Activity
The compound (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₁Cl₂N₃O
- SMILES : C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Biological Activity Overview
Research indicates that compounds with furan and acrylamide moieties often exhibit significant biological activities, including antitumor and antimicrobial effects. The presence of the 2,5-dichlorophenyl group may enhance these activities due to its electronic properties.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of various furan derivatives, including those similar to this compound. The following table summarizes findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | Antitumor |
| Compound B | HCC827 (Lung Cancer) | 20.46 ± 8.63 | Antitumor |
| Compound C | NCI-H358 (Lung Cancer) | 16.00 ± 9.38 | Antitumor |
| This compound | MRC-5 (Normal Fibroblast) | Moderate | Cytotoxic |
Case Studies
-
Study on Human Lung Cancer Cell Lines :
- The compound was tested against three human lung cancer cell lines: A549, HCC827, and NCI-H358.
- Results indicated that while the compound showed promising antitumor activity in vitro, it also exhibited moderate cytotoxicity on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to reduce toxicity while maintaining efficacy.
-
Mechanism of Action :
- The binding affinity of the compound to AT-DNA was assessed, revealing that it predominantly binds within the minor groove, which is a common mechanism for many antitumor agents.
Antimicrobial Activity
In addition to its potential antitumor properties, the compound's antimicrobial activity has also been investigated:
| Microorganism Tested | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate moderate antimicrobial activity against common bacterial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
